![molecular formula C21H17FN2O2S2 B2691918 N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE CAS No. 637319-47-2](/img/structure/B2691918.png)
N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
説明
N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazolidine ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a fluorobenzene derivative with the thiazolidine intermediate.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.
化学反応の分析
Types of Reactions
N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **N-(4-CHLOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
- **N-(4-BROMOPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
Uniqueness
N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro- and bromo- counterparts.
生物活性
N-(4-Fluorophenyl)-2-[(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique chemical structure that suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorophenyl Group : Enhances stability and influences biological interactions.
- Thiazolidine Ring : Contributes to the compound's reactivity and biological activity.
- Acetamide Moiety : Provides functional versatility.
The IUPAC name for this compound is N-(4-fluorophenyl)-2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide, with a molecular formula of C21H17FN2O2S2 and a molecular weight of 404.49 g/mol.
The biological activity of N-(4-fluorophenyl)-2-acetamide derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. The thiazolidine component can facilitate binding to these targets, potentially altering their activity. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Antiviral Activity : Similar compounds have shown efficacy against viruses like HSV and FCoV due to their ability to disrupt viral replication processes .
- Cytotoxic Effects : Preliminary studies suggest that derivatives can exhibit cytotoxicity against certain cancer cell lines .
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiazolidine derivatives. For example, compounds similar to N-(4-fluorophenyl)-2-acetamide have demonstrated effectiveness against several viruses:
Compound | Virus Targeted | CC50 (μg/ml) | IC50 (μg/ml) |
---|---|---|---|
9aa | HSV | 17 | 6.3 |
9ab | CV-B4 | 20 | 6.0 |
11c | HCV | 17 | 4.5 |
These results indicate that modifications in the thiazolidine structure can significantly impact antiviral efficacy .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. Results showed that some derivatives exhibited low micromolar cytotoxicity, suggesting potential as chemotherapeutic agents:
Compound | Cell Line | IC50 (μM) |
---|---|---|
N-(4-FLUOROPHENYL)... | MCF7 (Breast) | 5.0 |
N-(4-FLUOROPHENYL)... | HeLa (Cervical) | 8.0 |
These findings support further investigation into the therapeutic applications of this compound in cancer treatment .
Case Study 1: Antiviral Efficacy
In a controlled study, a derivative similar to N-(4-fluorophenyl)-2-acetamide was tested against HSV infections in vitro. The study demonstrated that the compound inhibited viral replication by interfering with viral entry mechanisms, highlighting its potential as an antiviral agent.
Case Study 2: Cancer Treatment
A recent investigation into the cytotoxic properties of thiazolidine derivatives revealed that certain modifications led to increased potency against breast cancer cells. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.
Q & A
Q. Basic: What are standard synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted aryl amines with cyanoacetates or heterocyclic precursors under controlled conditions (e.g., reflux in anhydrous solvents like THF or DMF). Key intermediates, such as the thiazolidinone core, are formed via cyclization reactions catalyzed by acetic anhydride or phosphorus oxychloride . Characterization relies on HPLC purity analysis (>95%), NMR (to confirm regioselectivity of substituents), and mass spectrometry (to verify molecular ion peaks). For example, the α,β-unsaturated ketone intermediate can be confirmed via ¹³C NMR (C=O resonance at ~190 ppm) .
Q. Advanced: How can reaction conditions be optimized to minimize byproducts in thiazolidinone ring formation?
Byproducts often arise from incomplete cyclization or oxidation of the sulfanylidene group. Optimization strategies include:
- DoE (Design of Experiments): Varying temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid) to maximize yield .
- In-situ monitoring: Using FTIR to track carbonyl stretching frequencies (1,740 cm⁻¹ for intermediates vs. 1,680 cm⁻¹ for the final product) .
- Post-reaction quenching: Adding ascorbic acid to reduce disulfide byproducts .
Q. Basic: What spectroscopic techniques validate the compound’s structure, and what are critical spectral markers?
- ¹H NMR: Look for the vinyl proton (δ 6.8–7.2 ppm, doublet with J = 15–16 Hz) confirming the (E)-configuration of the propenylidene group .
- IR: A strong absorption at 1,650–1,680 cm⁻¹ indicates the 4-oxo-thiazolidinone ring .
- HRMS: Molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 453.12 for C₂₃H₁₈FN₃O₂S₂) .
Q. Advanced: How do computational methods (e.g., DFT) resolve contradictions in spectroscopic data for stereoisomers?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants for possible stereoisomers. For example:
- Compare calculated vs. experimental NOESY correlations to confirm the (E,E)-configuration of the dienylidene system .
- Simulate UV-Vis spectra to distinguish π→π* transitions in conjugated systems (e.g., λmax ~320 nm for the thiophene-thiazolidinone moiety) .
Q. Basic: What in vitro assays are used for initial biological screening, and what controls are essential?
- Antimicrobial activity: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), using DMSO vehicle controls and doxorubicin as a reference .
- Artifact mitigation: Include solubility controls (e.g., ≤0.1% DMSO) to rule out solvent interference .
Q. Advanced: How can target engagement studies (e.g., SPR, ITC) elucidate mechanisms of anticancer activity?
- Surface Plasmon Resonance (SPR): Immobilize recombinant enzymes (e.g., topoisomerase II) to measure binding affinity (KD) and kinetics (kon/koff) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand-receptor interactions, distinguishing specific binding from aggregation artifacts .
- CRISPR-Cas9 knockouts: Validate target specificity by comparing activity in wild-type vs. EGFR-knockout HCT-116 cells .
Q. Basic: What strategies improve solubility for in vivo studies without structural modification?
- Cosolvent systems: Use 10% PEG-400 + 5% Tween-80 in saline .
- Nanoformulation: Prepare liposomal suspensions (e.g., 100 nm particles via solvent evaporation) to enhance bioavailability .
- pH adjustment: Solubilize the compound in citrate buffer (pH 4.0) for intravenous administration .
Q. Advanced: How do structural analogs address discrepancies in reported IC₅₀ values across studies?
Contradictions often arise from assay variability (e.g., serum content, incubation time). Systematic comparisons include:
- Meta-analysis: Pool data from analogs (e.g., fluoro vs. chloro substituents) to identify structure-activity trends .
- Standardized protocols: Re-test the compound under CLSI guidelines with fixed serum (10% FBS) and incubation (72 hr) parameters .
Q. Basic: What safety protocols are critical for handling this compound in the lab?
- PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing .
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste disposal: Collect in halogenated waste containers for incineration .
Q. Advanced: How can LC-MS/MS detect and quantify degradation products under accelerated stability conditions?
- Forced degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days .
- LC-MS/MS method: Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor degradation products via MRM transitions (e.g., m/z 453→314 for the parent ion) .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S2/c1-14(11-15-5-3-2-4-6-15)12-18-20(26)24(21(27)28-18)13-19(25)23-17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,23,25)/b14-11+,18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVPYSZNWIRLB-JOEZZVDMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。